molecular formula C18H18N2O4 B2887019 methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate CAS No. 259810-97-4

methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate

Cat. No.: B2887019
CAS No.: 259810-97-4
M. Wt: 326.352
InChI Key: WSXKQPJMNBRPDK-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylformamido group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenylamine Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate reagent to form the methoxyphenylamine intermediate.

    Coupling with Phenylformamide: The methoxyphenylamine intermediate is then coupled with phenylformamide under specific conditions to form the desired product.

    Esterification: The final step involves the esterification of the intermediate product to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-[(4-hydroxyphenyl)amino]-2-(phenylformamido)prop-2-enoate
  • Methyl (2E)-3-[(4-chlorophenyl)amino]-2-(phenylformamido)prop-2-enoate
  • Methyl (2E)-3-[(4-nitrophenyl)amino]-2-(phenylformamido)prop-2-enoate

Uniqueness

Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that have different substituents, such as hydroxy, chloro, or nitro groups.

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-10-8-14(9-11-15)19-12-16(18(22)24-2)20-17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,20,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKQPJMNBRPDK-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.